molecular formula C24H16N4O3S3 B2435444 N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 1164562-40-6

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2435444
CAS No.: 1164562-40-6
M. Wt: 504.6
InChI Key: FXMBLXDFDWYVCF-PNHLSOANSA-N
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Description

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial research. Its unique structure, which includes a benzothiazole ring, a quinoline moiety, and a thiophene group, contributes to its diverse chemical properties and biological activities.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O3S3/c1-2-11-28-20-10-9-15(34(25,30)31)13-22(20)33-24(28)27-23(29)17-14-19(21-8-5-12-32-21)26-18-7-4-3-6-16(17)18/h1,3-10,12-14H,11H2,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMBLXDFDWYVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the quinoline and thiophene groups. Key reagents used in these reactions include sulfur, amines, and various halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in environmental research for its potential to degrade pollutants.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide
  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide

Uniqueness

Compared to similar compounds, N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features

Biological Activity

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a benzothiazole moiety and a thiophene ring, both of which are known for their biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound's structure can be broken down into several functional groups:

  • Benzothiazole : Known for its antimicrobial and anticancer properties.
  • Thiophene : Exhibits various biological activities including anti-inflammatory effects.
  • Sulfamoyl Group : Often associated with antibacterial activity.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. In a study involving various substituted benzothiazoles, compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs showed varying degrees of effectiveness, with some demonstrating potent inhibition comparable to standard antibiotics .

CompoundActivity TypeBacteria TestedResult
3cAntibacterialStaphylococcus aureusHigh activity
3hAntibacterialEscherichia coliModerate activity

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure can inhibit cancer cell proliferation. A study highlighted that certain benzothiazole derivatives showed promising anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been documented in several studies. For example, thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines in various models of inflammation.

The biological mechanisms through which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptors that play critical roles in inflammatory responses.

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of a series of benzothiazole derivatives against clinical isolates of bacteria. The results indicated that derivatives similar to our target compound had significant inhibitory effects on bacterial growth .
  • Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that compounds with a similar structure induced apoptosis through caspase activation pathways. This suggests potential for development as an anticancer therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step routes, including:

  • Condensation reactions : Combining quinoline-4-carboxamide precursors with thiophene derivatives under reflux in ethanol or dichloromethane .
  • Cyclization : Using catalysts like acetic acid or bases (e.g., triethylamine) to form the benzothiazole core .
  • Functionalization : Introducing the sulfamoyl group via sulfonylation under inert conditions to prevent oxidation . Intermediates are characterized using NMR spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR Spectroscopy : Essential for confirming stereochemistry (e.g., Z-configuration at the benzothiazole-imine bond) and tracking reaction progress .
  • X-ray crystallography : Employing SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination, particularly to resolve tautomeric forms or hydrogen-bonding networks .
  • IR Spectroscopy : Validates functional groups like sulfonamide (S=O stretch at ~1150–1300 cm⁻¹) and thiophene C–S bonds .

Q. What preliminary assays are used to evaluate its bioactivity?

Initial screening includes:

  • Enzyme inhibition assays : Testing affinity for kinases or proteases using fluorescence polarization or colorimetric substrates .
  • Cellular viability assays : MTT or ATP-luciferase assays to assess cytotoxicity in cancer cell lines .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading .
  • Continuous-flow chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization) and reduces byproducts .
  • Chromatographic purification : Flash chromatography (ethyl acetate/hexane) or preparative HPLC for isolating stereoisomers .

Q. How can structural contradictions (e.g., tautomerism or crystallographic disorder) be resolved?

  • High-resolution crystallography : Refine data using SHELXL to model disorder or alternative conformations .
  • DFT calculations : Compare experimental and computed NMR/IR spectra to validate tautomeric states .
  • Variable-temperature NMR : Monitor dynamic equilibria (e.g., imine-enamine tautomerism) in solution .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : AutoDock or Schrödinger Suite to simulate interactions with targets (e.g., kinase ATP-binding pockets) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using Hammett parameters .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be addressed?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
  • Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity capture to identify confounding interactions .
  • Metabolic stability testing : Evaluate cytochrome P450-mediated degradation in microsomal assays .

Methodological Best Practices

  • Synthetic Reproducibility : Document inert atmosphere conditions (argon/glovebox) for sulfonylation to prevent oxidation .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computed electrostatic potential maps .
  • Bioassay Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate cell line authenticity via STR profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.